3-(1,1-二氟丙基)吡啶

描述

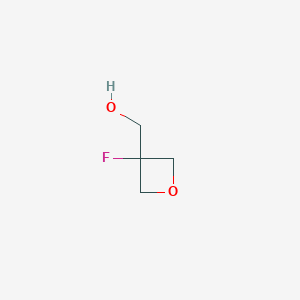

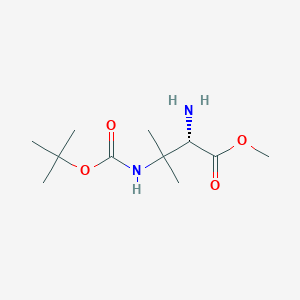

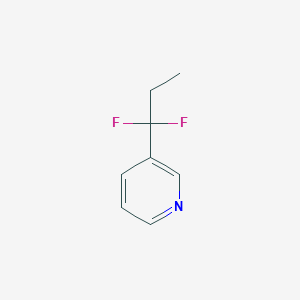

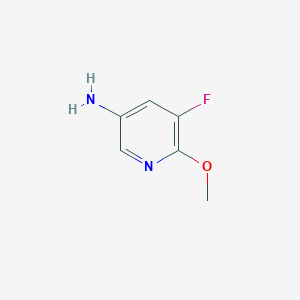

3-(1,1-Difluoropropyl)pyridine is a chemical compound with the CAS Number: 1186194-56-8 and a molecular weight of 157.16 . It has a linear formula of C8H9F2N .

Synthesis Analysis

The synthesis of pyridine derivatives, such as 3-(1,1-Difluoropropyl)pyridine, often involves the use of Grignard reagents . The reaction typically occurs at room temperature and involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF). Subsequent treatment with acetic anhydride at 120°C yields 2-substituted pyridines .Molecular Structure Analysis

The InChI code for 3-(1,1-Difluoropropyl)pyridine is 1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of a pyridine ring with a 1,1-difluoropropyl group attached.Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, an inverse hydroboration of pyridine with a diboron compound and a proton source can be performed under basic and catalyst-free conditions . This process involves a formal boryl anion addition to pyridine, producing an N-boryl pyridyl anion complex, followed by the protonation of the anion complex .Physical And Chemical Properties Analysis

3-(1,1-Difluoropropyl)pyridine has a boiling point of 60°C .科学研究应用

Functionalization and Synthesis

- Functionalization via Deprotonation : 3-(difluoromethyl)pyridine has been functionalized using direct deprotonation followed by trapping with electrophiles, leading to new compounds including 3-pyridyl-CF2-SiMe2Ph (Santos et al., 2020).

- Synthesis of Pyridines via C-F Bond Breaking : A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves breaking C-F bonds of fluoroalkyl groups, which is important for pyridine synthesis (Chen et al., 2010).

Advances in Derivatives and Complexes

- Development of Derivatives and Complexes : Significant progress has been made in the chemistry of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives and their complexes, leading to multi-functional spin-crossover switches and biomedical sensors (Halcrow, 2014).

Electrophilic Reagents

- Development of Electrophilic Difluoromethylthiolating Reagents : Electrophilic reagents like N-difluoromethylthiophthalimide allow the difluoromethylthiolation of a wide range of nucleophiles, enhancing the scope of difluoromethylthiolation (Zhu et al., 2015).

Insecticidal Activity

- Potential Insecticidal Activity : Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide have shown potential insecticidal activity, relevant for agricultural applications (Liu et al., 2006).

Catalysis and Organic Synthesis

- Catalysis and Synthesis Applications : 3-(2-hydroxyaryl)pyridines have been prepared via a transition-metal-free route, showing promise in organic synthesis (Raminelli et al., 2006).

- Enantioselective Synthesis : The synthesis of 1,2-difluorides via chiral aryl iodide-catalyzed difluorination of cinnamamides has been reported, important for creating compounds with vicinal, fluoride-bearing stereocenters (Haj et al., 2019).

Optoelectronics

- Application in Organic Light-Emitting Diodes (OLEDs) : 3-(1H-Pyrazol-1-yl)pyridine is utilized in bipolar host materials for high-efficiency blue, green, and white phosphorescent OLEDs, indicating its importance in optoelectronic applications (Li et al., 2016).

Analytical Chemistry

- Extraction into Fluorous Solvents : Studies have shown the effective extraction of pyridines into fluorous solvents, highlighting the potential of pyridine derivatives in analytical chemistry applications (O’Neal et al., 2007).

Molecular Electrostatics

- Molecular Electrostatics and Hydrogen Bonding : Research on hydrogen bonding in complexes of pyridine derivatives has provided insights into molecular electrostatic potential-dependent selectivity (Aakeröy et al., 2015).

Novel Ligands and Complexes

- Development of Multidentate Ligands : New polydentate N-heterocyclic biscarbenes like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) have been developed, contributing to the field of ligand chemistry (Caballero et al., 2001).

Selectivity in Fluorination

- Selective Fluorination of Pyridines : A mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines has been developed, useful in medicinal and agrochemical research (Fier et al., 2013).

安全和危害

未来方向

While specific future directions for 3-(1,1-Difluoropropyl)pyridine are not mentioned in the search results, pyridine derivatives are of significant interest in medicinal chemistry research. They are often used in the development of new pharmaceuticals and agrochemicals . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of 3-(1,1-Difluoropropyl)pyridine and similar compounds.

属性

IUPAC Name |

3-(1,1-difluoropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-2-8(9,10)7-4-3-5-11-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIGYYZPCODXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-Difluoropropyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)